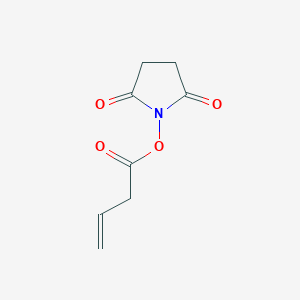

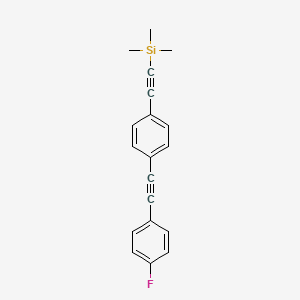

2,5-Dioxopyrrolidin-1-yl but-3-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A solvent-controlled two-step one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters and 3- (2,5-dioxopyrrolidin-1-yl)acrylate by using terminal carbonyl alkynes has been reported . This method involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields .Molecular Structure Analysis

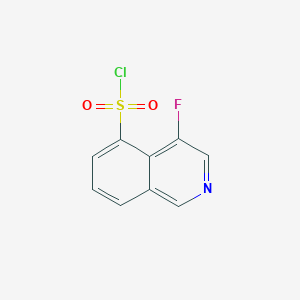

The molecular weight of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 183.16 . The IUPAC name is 1-(3-butenoyloxy)-2,5-pyrrolidinedione . The InChI code is 1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 .Physical And Chemical Properties Analysis

The melting point of “2,5-Dioxopyrrolidin-1-yl but-3-enoate” is 34-35°C . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation for Anticonvulsant Activity

A notable application of 2,5-Dioxopyrrolidin-1-yl but-3-enoate is in the synthesis of new hybrid anticonvulsant agents. Studies have demonstrated the creation of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, combining chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Preliminary pharmacological screenings in mice showed significant protection in various seizure models, with certain compounds displaying potent activity and favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).

Electropolymerization for Electrochromic Device Application

Another application involves the synthesis of a new monomer, leading to the electropolymerization of 2,5-bis-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-phenyl-1H-pyrrole (ENE) from pyrrole, which exhibits distinctive color changes upon doping, indicating multichromic properties. This development has implications for creating electrochromic devices with high coloration efficiency and specific optical band gaps, demonstrating the versatility of 2,5-Dioxopyrrolidin-1-yl but-3-enoate derivatives in materials science (Carbas et al., 2014).

Enhancement of Monoclonal Antibody Production

In biotechnological research, derivatives of 2,5-Dioxopyrrolidin-1-yl but-3-enoate have been explored for their ability to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. One such compound showed a notable increase in monoclonal antibody production, along with a suppression of cell growth and modifications to glycosylation patterns, highlighting its potential in improving the efficiency and quality of therapeutic antibody production (Aki et al., 2021).

Fluorescent Labeling of Biopolymers

The chemical also serves as a building block in the synthesis of fluorescent derivatives for labeling amine residues in biopolymers, such as nucleic acids. This application is crucial for biological assays and molecular biology research, where the detection and quantification of specific biomolecules are required. The synthesized derivative has shown effectiveness in labeling and detecting RNA molecules, offering a new tool for RNA-based research and diagnostics (Crovetto et al., 2008).

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) but-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYWAFUUESAUHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl but-3-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)